molecular formula C5H4O6S B1348329 5-Sulfofuran-2-carboxylic acid CAS No. 87299-57-8

5-Sulfofuran-2-carboxylic acid

Cat. No.: B1348329
CAS No.: 87299-57-8
M. Wt: 192.15 g/mol
InChI Key: GZXIBGIUGORTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Sulfofuran-2-carboxylic acid: is a heterocyclic organic compound that contains a furan ring and a sulfonic acid group. It is a rare compound that has gained attention due to its potential biological and industrial applications.

Scientific Research Applications

Chemistry: 5-Sulfofuran-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound has potential applications in the study of biological processes due to its unique structure and reactivity. It can be used as a probe to investigate enzyme activities and metabolic pathways.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its derivatives may have antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its sulfonic acid group makes it a useful intermediate in various chemical processes.

Future Directions

The electrochemical oxidation of furfural and the development of advanced electrocatalyst materials for the implementation and production of renewable resources are areas of ongoing research . The spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals (FPCs) is also being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Sulfofuran-2-carboxylic acid typically involves the sulfonation of furan-2-carboxylic acid. This can be achieved by reacting furan-2-carboxylic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Sulfofuran-2-carboxylic acid can undergo oxidation reactions, where the furan ring is oxidized to form various oxidized derivatives.

    Reduction: The compound can also be reduced under specific conditions to yield reduced forms of the furan ring.

    Substitution: Substitution reactions can occur at the furan ring, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the furan ring.

    Substitution: Substituted furan derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Sulfofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring can also undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

    5-Nitrofuran-2-carboxylic acid: Contains a nitro group instead of a sulfonic acid group, leading to different reactivity and applications.

    5-Hydroxyfuran-2-carboxylic acid:

Uniqueness: 5-Sulfofuran-2-carboxylic acid is unique due to the presence of both a furan ring and a sulfonic acid group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-sulfofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O6S/c6-5(7)3-1-2-4(11-3)12(8,9)10/h1-2H,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXIBGIUGORTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328173
Record name 5-sulfofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87299-57-8
Record name 5-sulfofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Sulfofuran-2-carboxylic acid
Reactant of Route 2
5-Sulfofuran-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Sulfofuran-2-carboxylic acid
Reactant of Route 4
5-Sulfofuran-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Sulfofuran-2-carboxylic acid
Reactant of Route 6
5-Sulfofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.